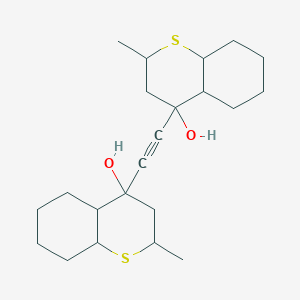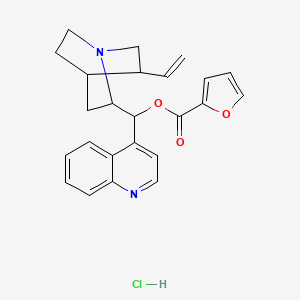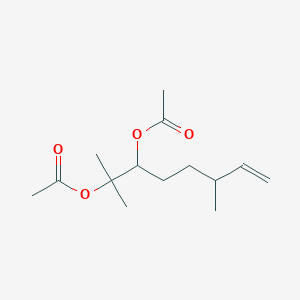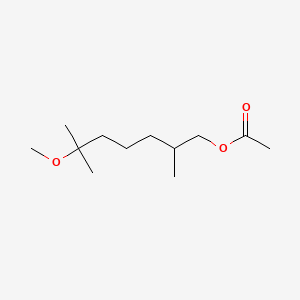
4,4'-(1,2-ethynediyl)bis(2-methyloctahydro-2H-thiochromen-4-ol)
Vue d'ensemble
Description
4,4'-(1,2-ethynediyl)bis(2-methyloctahydro-2H-thiochromen-4-ol), commonly known as ETC-1002, is a synthetic compound that has been studied for its potential therapeutic benefits in cardiovascular disease. This compound has a unique structure that allows it to target multiple pathways involved in lipid metabolism and inflammation, making it a promising candidate for the treatment of atherosclerosis and other cardiovascular conditions.
Mécanisme D'action
ETC-1002 works by targeting multiple pathways involved in lipid metabolism and inflammation. It inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of cholesterol and fatty acids. By inhibiting this enzyme, ETC-1002 can reduce the production of LDL cholesterol and triglycerides in the liver. In addition, ETC-1002 activates the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and inflammation. Activation of AMPK has been shown to have beneficial effects on lipid metabolism and cardiovascular health.
Biochemical and Physiological Effects
ETC-1002 has been shown to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of cardiovascular disease. In preclinical studies, ETC-1002 has been shown to reduce LDL cholesterol and triglycerides, while increasing HDL cholesterol. In addition, ETC-1002 has been shown to have anti-inflammatory effects, which may help to reduce the risk of atherosclerosis and other cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of ETC-1002 for lab experiments is its unique structure, which allows it to target multiple pathways involved in lipid metabolism and inflammation. This makes it a promising candidate for the treatment of atherosclerosis and other cardiovascular conditions. However, one limitation of ETC-1002 is that it has not yet been approved for clinical use, which may limit its availability for research purposes.
Orientations Futures
There are a number of future directions for research on ETC-1002. One area of interest is the potential use of ETC-1002 in combination with other drugs for the treatment of cardiovascular disease. Another area of interest is the development of new synthetic analogs of ETC-1002 that may have improved pharmacological properties. Finally, further research is needed to explore the long-term safety and efficacy of ETC-1002 in clinical trials.
Applications De Recherche Scientifique
ETC-1002 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in cardiovascular disease. In vitro studies have shown that ETC-1002 can inhibit cholesterol synthesis and promote the clearance of LDL cholesterol from the bloodstream. In addition, ETC-1002 has been shown to have anti-inflammatory effects, which may help to reduce the risk of atherosclerosis and other cardiovascular conditions.
Propriétés
IUPAC Name |
4-[2-(4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2S2/c1-15-13-21(23,17-7-3-5-9-19(17)25-15)11-12-22(24)14-16(2)26-20-10-6-4-8-18(20)22/h15-20,23-24H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZWBIFAHSQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCCCC2S1)(C#CC3(CC(SC4C3CCCC4)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl benzoate](/img/structure/B3819857.png)

![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3819874.png)
![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)



![1-[tert-butyl(4-nitrobenzyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B3819938.png)
![4-(benzyloxy)-1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B3819946.png)